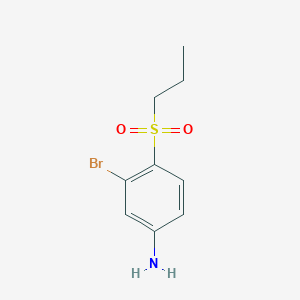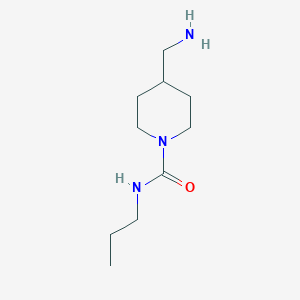
2,6-Dichloro-3-(difluoromethyl)pyridine
Overview
Description
2,6-Dichloro-3-(difluoromethyl)pyridine is an important intermediate that is widely used in the medicine and pesticide research field . It is generated from 2-chloropyridine or 2-chloropyridine hydrochloride reacting with chlorine under photoinitiation actions at 160-190 ℃ .
Molecular Structure Analysis
The molecular formula of 2,6-Dichloro-3-(difluoromethyl)pyridine is C6H2Cl2F2N . The InChI code is 1S/C6H3Cl2F2N/c7-4-2-1-3 (6 (9)10)5 (8)11-4/h1-2,6H . The molecular weight is 215.99 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dichloro-3-(difluoromethyl)pyridine include a refractive index of n20/D 1.4850 (lit.), a boiling point of 194-196 °C (lit.), and a density of 2.008 g/mL at 25 °C (lit.) .Scientific Research Applications
Agriculture
2,6-Dichloro-3-(difluoromethyl)pyridine: is utilized in the agricultural sector as an intermediate in the synthesis of various agrochemicals. Its derivatives are often employed in the development of herbicides and pesticides. The compound’s reactivity with other organic molecules allows for the creation of substances that can selectively target and control weed and pest populations, thereby improving crop yields and farming efficiency .
Pharmaceuticals
In pharmaceutical research, this chemical serves as a building block for the synthesis of a wide range of medicinal compounds. Its structure is particularly valuable in the construction of molecules that exhibit biological activity, such as potential treatments for diseases. The difluoromethyl group in the compound can significantly alter the pharmacokinetic properties of these molecules, potentially leading to drugs with improved efficacy and reduced side effects .
Material Science
The applications of 2,6-Dichloro-3-(difluoromethyl)pyridine in material science include the development of novel polymers and coatings. Its ability to participate in various chemical reactions makes it a versatile monomer that can be incorporated into polymers with specific desired properties, such as increased thermal stability or chemical resistance .
Chemical Synthesis
This compound is a valuable reagent in organic synthesis, particularly in the construction of pyridine derivatives. It can undergo nucleophilic substitution reactions, allowing chemists to introduce a variety of functional groups into the pyridine ring. This versatility is crucial for the synthesis of complex organic molecules used in various chemical industries .
Environmental Science
In environmental science, 2,6-Dichloro-3-(difluoromethyl)pyridine can be studied for its behavior and breakdown in the environment. Understanding its degradation pathways and by-products is essential for assessing its environmental impact, especially if its derivatives are widely used in agriculture and other industries .
Biochemistry
Biochemists may explore the interactions of 2,6-Dichloro-3-(difluoromethyl)pyridine derivatives with biological macromolecules. This research can provide insights into the molecular mechanisms of action of these compounds, which is valuable for drug design and the development of therapeutic agents .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatographic methods and other analytical techniques. Their unique chemical properties can aid in the detection and quantification of various substances in complex mixtures .
Nanotechnology
The potential use of 2,6-Dichloro-3-(difluoromethyl)pyridine in nanotechnology lies in its incorporation into nanomaterials. Its chemical structure could be leveraged to modify the surface properties of nanoparticles, influencing their interaction with other materials and their suitability for applications like drug delivery or sensing .
Future Directions
Trifluoromethylpyridines, which include 2,6-Dichloro-3-(difluoromethyl)pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
properties
IUPAC Name |
2,6-dichloro-3-(difluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2N/c7-4-2-1-3(6(9)10)5(8)11-4/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODCNGJAAUFOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278124 | |
| Record name | 2,6-Dichloro-3-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-(difluoromethyl)pyridine | |
CAS RN |
1374659-26-3 | |
| Record name | 2,6-Dichloro-3-(difluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-3-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



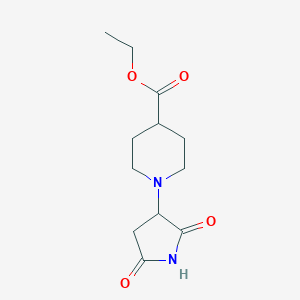
![3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1398996.png)
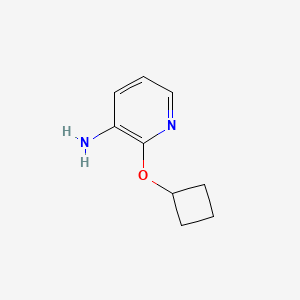

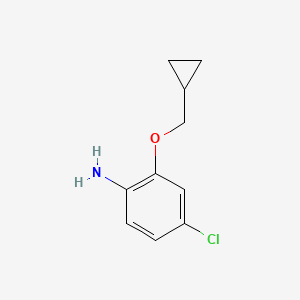
![N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1399003.png)
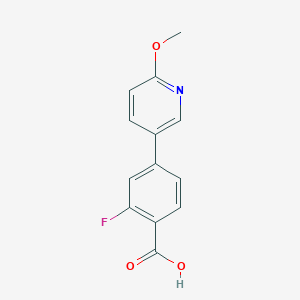
![4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1399006.png)
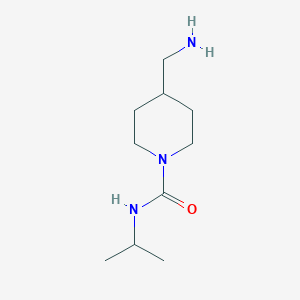
amine](/img/structure/B1399009.png)
![N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1399010.png)
